![molecular formula C5H8N2O3 B2479453 (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 107716-98-3](/img/structure/B2479453.png)
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chemical compound with the molecular formula C5H8N2O3 . It is an imidazolidine derivative and exists as a solid. The compound is also known by its IUPAC name: (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid consists of a five-membered imidazolidine ring with a carboxylic acid group and a methyl group attached. The stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center .
Physical And Chemical Properties Analysis
Scientific Research Applications
Angiotensin Converting Enzyme Inhibition
- Application : This compound has been studied for its role in inhibiting the angiotensin-converting enzyme (ACE), potentially useful for treating hypertension. Derivatives of this compound showed potent in vitro ACE inhibitory activities, indicating their potential as antihypertensive agents (Hayashi et al., 1989).
Taste Modulation
- Application : Certain derivatives of "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid" were identified as taste modulators. These compounds enhanced the mouthdryness and mouthfulness typically imparted by stewed beef juice, indicating their potential use in flavor enhancement (Kunert et al., 2011).
Chiral Auxiliary in Chemical Synthesis
- Application : This compound has been utilized as a chiral auxiliary in chemical synthesis, particularly in kinetic resolution and stereoselective synthesis processes. It has been instrumental in the preparation of various chiral compounds, indicating its importance in pharmaceutical and organic chemistry (Kubota et al., 1994).
Synthesis of Biologically Active Compounds
- Application : Derivatives of "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid" have been used to synthesize various biologically active compounds. This includes the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, important in the development of pharmaceuticals (Kubo et al., 1997).
Advanced Glycation End Products Analysis
- Application : Research has also focused on the quantitation of advanced glycation end products (AGEs) of creatinine in biofluids of diabetic patients. This is significant in understanding the biochemical changes in diabetes and potentially for the development of diagnostic tools (Kunert et al., 2013).
Novel Pharmaceutical Applications
- Application : Novel derivatives of this compound have been explored as inhibitors of the hepatitis C virus NS3-4A serine protease, highlighting its potential in antiviral drug development (Arasappan et al., 2004).
properties
IUPAC Name |
(4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVCQIVTIIFMO-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid |
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